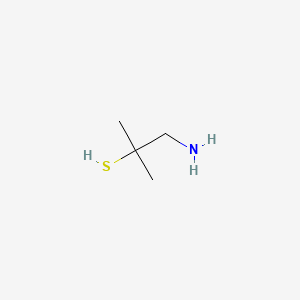

1-Amino-2-methylpropane-2-thiol

Vue d'ensemble

Description

1-Amino-2-methylpropane-2-thiol: is an organic compound with the molecular formula C4H11NS 1-amino-2-methyl-2-propanethiol . This compound is characterized by the presence of both an amino group and a thiol group, making it a versatile molecule in various chemical reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of 1-Amino-2-methylpropane-2-thiol involves several steps. One common method includes the combination reaction of isobutene, chlorine, and methyl cyanide to obtain N-[1-(chloromethyl)propyl] acetyl chloroamine. This intermediate is then hydrolyzed to produce N-[1-(chloromethyl)propyl] acetamide, which undergoes a second hydrolysis to yield 2-amino-2-methyl-1-propanol .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of readily available raw materials and optimized reaction conditions to ensure high yield and purity. The steps include the combination reaction, hydrolysis, and purification processes .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The thiol group in AMPT acts as a potent nucleophile, participating in Sₙ2 reactions with alkyl halides and other electrophilic substrates.

| Reaction Type | Substrate | Product | Conditions | Reference |

|---|---|---|---|---|

| Alkylation | Methyl iodide | Methylthio derivative | Room temperature, polar solvent | |

| Ring-opening | 3-Isothiazolones | Thiol adducts | Kinetic control (second-order) |

Key Findings :

-

AMPT reacts with 3-isothiazolones via a second-order kinetic mechanism (rate = k[AMPT][substrate]), forming stable thiol adducts .

-

In Sₙ2 alkylation, the thiolate anion (generated under basic conditions) attacks electrophilic carbons, displacing leaving groups (e.g., halides) .

Redox and Radical Scavenging Activity

AMPT demonstrates antioxidant properties due to its thiol group, which undergoes reversible oxidation to disulfides.

| Process | Oxidizing Agent | Product | Redox Potential | Reference |

|---|---|---|---|---|

| Oxidation | O₂, H₂O₂ | Disulfide (AMPT)₂ | pH-dependent | |

| Radical scavenging | - OH, RO- | Thiol radical intermediates | Not measured |

Mechanistic Insights :

-

In atmospheric simulations, AMPT reacts with hydroxyl radicals (- OH) via hydrogen abstraction from its -CH₃, -CH₂-, and -NH₂ groups, forming aldehydes (e.g., 2-amino-2-methylpropanal) and imines .

-

The thiol group donates hydrogen atoms to free radicals, mitigating oxidative stress in biochemical systems.

Metal Chelation

AMPT binds metal ions through its thiol and amine groups, forming stable coordination complexes.

| Metal Ion | Stoichiometry | Application | Reference |

|---|---|---|---|

| Fe³⁺ | 1:1 or 1:2 | Antioxidant therapy | |

| Cu²⁺ | 1:1 | Industrial catalysis |

Notable Features :

-

Chelation reduces metal-induced oxidative stress by preventing Fenton reactions.

-

The branched structure enhances steric protection of the metal center, improving complex stability.

Biochemical Interactions

AMPT participates in enzymatic pathways and gene delivery systems:

| Pathway | Role | Outcome | Reference |

|---|---|---|---|

| Enzyme modulation | Redox cofactor | Activates glutathione peroxidase | |

| Gene delivery | Polyplex stabilizer | Enhances nucleic acid transfection |

Mechanism :

-

Forms polyplexes with DNA/RNA via electrostatic interactions between its protonated amine group and phosphate backbone.

-

Thiol-disulfide exchange reactions facilitate intracellular release of genetic material.

Acid/Base-Catalyzed Reactions

The reactivity of AMPT is pH-dependent:

| Condition | Reaction | Catalyst | Reference |

|---|---|---|---|

| Acidic | Thiol protonation | H⁺ | |

| Basic | Thiolate formation | OH⁻ |

Kinetic Behavior :

Applications De Recherche Scientifique

Chemistry: 1-Amino-2-methylpropane-2-thiol is used as a building block in organic synthesis. It is involved in the synthesis of various complex molecules and ligands .

Biology: In biological research, this compound is used to study the interactions between thiol and amino groups with biological molecules. It is also used in the development of thiol-based drugs .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds .

Mécanisme D'action

The mechanism of action of 1-Amino-2-methylpropane-2-thiol involves its interaction with molecular targets through its thiol and amino groups. These interactions can lead to the formation of disulfide bonds, reduction reactions, and substitution reactions. The compound can modulate various biochemical pathways by interacting with enzymes and other proteins .

Comparaison Avec Des Composés Similaires

- 2-Propanethiol, 2-methyl-

- 1-Propanethiol, 2-methyl-

- 2-Amino-2-methyl-1-propanol

Comparison: 1-Amino-2-methylpropane-2-thiol is unique due to the presence of both an amino group and a thiol group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one functional group .

Propriétés

IUPAC Name |

1-amino-2-methylpropane-2-thiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NS/c1-4(2,6)3-5/h6H,3,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBPAUMHSIFBANF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40227653 | |

| Record name | 1-Amino-2,2-dimethyl-2-mercaptoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7684-18-6 | |

| Record name | 1-Amino-2,2-dimethyl-2-mercaptoethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007684186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Amino-2,2-dimethyl-2-mercaptoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.